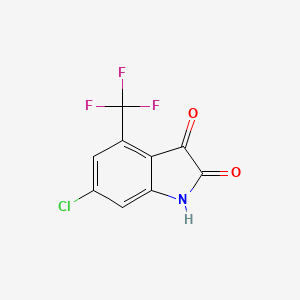

6-氯-4-(三氟甲基)吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” is a chemical compound with the molecular formula C9H3ClF3NO2 . It is an indole derivative .

Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis

The molecular structure of “6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring . The molecular formula is C9H3ClF3NO2 .Chemical Reactions Analysis

Indoline compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields . Trifluoromethyl is often applied to materials, pesticides and pharmaceuticals, which can enhance the polarity, stability and lipophilicity .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 42.4±0.3 cm3, and a molar volume of 141.1±3.0 cm3 . It also has a polar surface area of 46 Å2 and a polarizability of 16.8±0.5 10-24 cm3 .科学研究应用

吲哚生物碱合成

吲哚生物碱,从麦角酸到长春碱,由于其复杂的结构和生物活性,激发了有机化学家的灵感。"6-氯-4-(三氟甲基)吲哚-2,3-二酮"参与了吲哚合成的新方法,这对于开发药物和农药至关重要。Taber和Tirunahari(2011)的综述提出了吲哚合成的分类,强调了近年来的战略方法和重要贡献(Taber & Tirunahari, 2011)。

杂环化合物合成

异喹啉衍生物,包括"6-氯-4-(三氟甲基)吲哚-2,3-二酮",由于其合成多样性和生物活性,是形成杂环化合物的关键中间体。这些化合物经历各种反应形成新的杂环化合物,如Sadeghian和Bayat(2022)总结的,他们回顾了2018年至2020年的关键反应和文献,为进一步研究提供了见解(Sadeghian & Bayat, 2022)。

药物化学

在药物化学中,"6-氯-4-(三氟甲基)吲哚-2,3-二酮"用作合成具有药理活性的化合物的前体。例如,Mathur和Nain(2014)专注于其合成方法和作为抗惊厥剂的生物活性,突出了其衍生物,特别是席夫碱,具有强大的抗惊厥活性,尤其是在各种异喹啉衍生物中(Mathur & Nain, 2014)。

作用机制

- Electrophilic Substitution : Similar to benzene, indole undergoes electrophilic substitution due to the delocalization of π-electrons. This property allows it to interact with various biological targets .

- Antiviral Activity : Derivatives of 6-Chloro-4-(trifluoromethyl)indoline-2,3-dione have shown antiviral activity against influenza A and Coxsackie B4 viruses .

- Anti-Inflammatory and Analgesic Activities : Some indole derivatives exhibit anti-inflammatory and analgesic effects .

Mode of Action

未来方向

The future directions for “6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” and similar compounds could involve further exploration of their potential uses in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease . The synthesis and pharmacological activity of indoline derivatives is an area of ongoing research .

属性

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3NO2/c10-3-1-4(9(11,12)13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCGTPCOKUTXNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745153 |

Source

|

| Record name | 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332605-88-5 |

Source

|

| Record name | 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)

![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)